Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone
Description
Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone (CAS: 2060020-80-4) is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state (lambda⁶ notation). Its structure comprises three substituents: a cyclohexyl group, an imino group (=N–), and a propan-2-yl (isopropyl) group. The molecular formula is inferred as C₉H₁₈NOS (molecular weight ≈ 188.31 g/mol) based on structural analogs . Sulfanones of this class are of interest in organic synthesis and materials science due to their unique electronic and steric properties, though specific applications for this compound remain underexplored in the available literature.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
cyclohexyl-imino-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C9H19NOS/c1-8(2)12(10,11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
JEPXCIDRRCKQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=N)(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of cyclohexylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone | Cyclohexyl, Propan-2-yl | C₉H₁₈NOS | 188.31 | 2060020-80-4 |
| Cyclohexyl(imino)(methyl)-lambda⁶-sulfanone | Cyclohexyl, Methyl | C₇H₁₅NOS | 161.27 | 1085526-16-4 |
| Cyclohexyl(ethyl)imino-lambda⁶-sulfanone | Cyclohexyl, Ethyl | C₈H₁₇NOS | 175.29 | 2059927-86-3 |
| Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone | Dimethyl, Pyridin-3-yl | C₇H₁₀N₂OS | 170.24 | 1621962-58-0 |
| [(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone | Dimethyl, 2-Hydroxyphenyl | C₈H₁₀N₂O₂S | 198.24 | 2059937-36-7 |
Key Observations:
Substituent Effects on Molecular Weight :
- The propan-2-yl substituent increases molecular weight compared to methyl (161.27 g/mol) and ethyl (175.29 g/mol) analogs, aligning with the addition of carbon atoms .
- Aromatic substituents (e.g., pyridin-3-yl, hydroxyphenyl) introduce heteroatoms (N, O), altering polarity and reactivity .
Aromatic substituents (e.g., pyridin-3-yl) enhance conjugation and electron-withdrawing effects, which may stabilize the sulfanone core .
Physicochemical Properties
Limited experimental data are available for these compounds, but trends can be inferred:
| Property | Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone | Cyclohexyl(ethyl)imino-lambda⁶-sulfanone | Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone |
|---|---|---|---|
| Polarity | Low (non-polar cyclohexyl + isopropyl) | Moderate (smaller alkyl chain) | High (aromatic N-heterocycle) |
| Lipophilicity (logP) | High (predicted) | Moderate | Low to moderate |
| Solubility | Likely poor in water | Poor in water | Improved in polar solvents |
- Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone is expected to exhibit low water solubility due to its bulky, non-polar substituents, favoring organic solvents like dichloromethane or toluene .
- Pyridin-3-yl and hydroxyphenyl analogs may display higher solubility in polar aprotic solvents (e.g., DMSO) due to aromatic π-systems and hydrogen-bonding capacity .
Biological Activity
Chemical Structure and Properties
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone features a sulfonamide group, which is known for its diverse biological activities. The general structure can be represented as follows:
where the specific values of , , , , and depend on the substituents attached to the cyclohexyl and imino groups. The sulfanone core contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfanones, including derivatives like this compound, exhibit significant antimicrobial activity. A study demonstrated that certain sulfanone compounds inhibit bacterial growth by targeting enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase.
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. These findings align with the broader class of sulfanones, which have been investigated for their ability to modulate signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclohexyl or imino groups can enhance potency and selectivity against specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity, enhancing cell membrane penetration |
| Halogen substitution | Modulates binding affinity to target enzymes |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfanones, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.
Study 2: Cancer Cell Line Testing
In another investigation, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potential as a therapeutic agent. Flow cytometry analysis revealed that treated cells showed significant increases in early apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
